4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate
Overview
Description
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H8ClFN2O2 and a molecular weight of 266.65 g/mol.
Preparation Methods
The synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate undergoes various types of chemical reactions, including substitution reactions. The Suzuki–Miyaura coupling reaction is a notable example, where the compound can participate in electronically divergent processes with a metal catalyst . Common reagents used in these reactions include organoboron compounds and palladium catalysts . The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules . In industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. the compound’s unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
(4-chlorophenyl) N-(4-fluoropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRQJYICMJJFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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